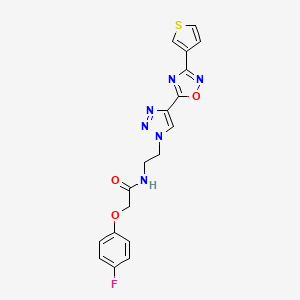

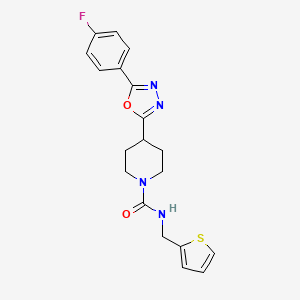

![molecular formula C24H20N4O5 B2653415 methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate CAS No. 1326930-21-5](/img/structure/B2653415.png)

methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords oxadiazole derivatives, which are then acylated with various acid chlorides . The specific synthesis process for this compound is not available in the retrieved papers.Chemical Reactions Analysis

Esters, such as the one in this compound, can undergo various reactions. They can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .科学的研究の応用

Heterocyclic System Synthesis

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been used in synthesizing a variety of heterocyclic systems. These compounds serve as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This approach illustrates the utility of these compounds in generating complex heterocyclic structures, which are critical in pharmaceutical research for developing new drugs and understanding biological mechanisms (Selič, Grdadolnik, & Stanovnik, 1997).

Antitumor Activity

Research into 2-(4-aminophenyl)benzothiazoles, which display potent antitumor activity against various cancer cell lines, indicates that metabolism plays a significant role in their efficacy. N-Acyl derivatives of these arylamines have been synthesized, revealing that N-acetylation and oxidation are key metabolic transformations. This study underscores the importance of structural modifications in enhancing the antitumor properties of these compounds, with specific substitutions influencing the metabolic pathways and, consequently, their therapeutic potential (Chua et al., 1999).

Chemosensors for Fluoride Ions

Novel anion sensors featuring phenol hydroxyl and 1,3,4-oxadiazole groups have been developed for fluoride ion sensing. These sensors exhibit significant color changes upon fluoride ion addition, demonstrating their potential in environmental and health-related applications where fluoride ion concentration monitoring is critical. The strong intramolecular hydrogen bond in these molecules selectively interacts with fluoride ions, leading to visible color changes and offering a straightforward method for detecting fluoride levels (Ma et al., 2013).

Mesomorphic Behavior and Photoluminescence

A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases, alongside intense absorption bands and strong blue fluorescence emissions. Such properties highlight their potential for applications in liquid crystal displays and as photoluminescent materials for various optical and electronic devices (Han et al., 2010).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency suggests their utility in protecting metal surfaces against corrosion, making them valuable for industrial applications where metal preservation is crucial. The study combines experimental techniques with computational simulations to understand the mechanisms of action, indicating a strong correlation between molecular structure and inhibition performance (Kalia et al., 2020).

特性

IUPAC Name |

methyl 2-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-6-5-7-16(12-15)22-26-23(33-27-22)17-10-11-21(30)28(13-17)14-20(29)25-19-9-4-3-8-18(19)24(31)32-2/h3-13H,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWUOGSRJHUPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

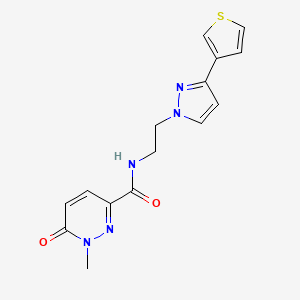

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

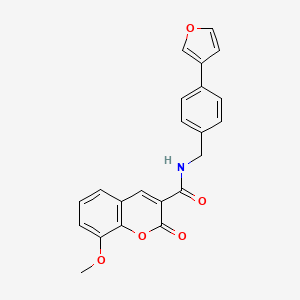

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

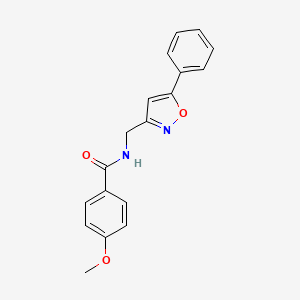

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)